molecular formula C9H19O2Si B14270712 CID 53850187

CID 53850187

Cat. No.: B14270712
M. Wt: 187.33 g/mol
InChI Key: NFQANZJYXRWPDP-UHFFFAOYSA-N
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Description

(2-Cyclopentylethyl)(dimethoxy)silane is an organosilicon compound that features a cyclopentyl group attached to an ethyl chain, which is further bonded to a silicon atom bearing two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylethyl)(dimethoxy)silane typically involves the reaction of cyclopentylethylmagnesium bromide with dimethoxychlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

[ \text{Cyclopentylethylmagnesium bromide} + \text{Dimethoxychlorosilane} \rightarrow \text{(2-Cyclopentylethyl)(dimethoxy)silane} + \text{MgBrCl} ]

Industrial Production Methods

Industrial production of (2-Cyclopentylethyl)(dimethoxy)silane may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylethyl)(dimethoxy)silane can undergo various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.

    Condensation: The resulting silanols can further condense to form siloxane bonds.

    Substitution: The methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.

    Condensation: Often facilitated by catalysts such as acids or bases.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products

    Hydrolysis: Produces silanols and methanol.

    Condensation: Forms siloxane polymers.

    Substitution: Yields substituted silanes with various functional groups.

Mechanism of Action

The mechanism of action of (2-Cyclopentylethyl)(dimethoxy)silane in its applications often involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can form strong bonds with oxygen, leading to the formation of stable siloxane networks. These networks are responsible for the enhanced mechanical and thermal properties observed in materials synthesized using this compound .

Comparison with Similar Compounds

Similar Compounds

  • (2-Cyclopentylethyl)(trimethoxy)silane
  • (2-Cyclopentylethyl)(diethoxy)silane
  • (2-Cyclopentylethyl)(methoxyethoxy)silane

Uniqueness

(2-Cyclopentylethyl)(dimethoxy)silane is unique due to its specific combination of a cyclopentyl group and two methoxy groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar silanes. For example, the dimethoxy groups provide a balance between reactivity and stability, making it suitable for various applications in materials science and organic synthesis .

Properties

Molecular Formula

C9H19O2Si

Molecular Weight

187.33 g/mol

InChI

InChI=1S/C9H19O2Si/c1-10-12(11-2)8-7-9-5-3-4-6-9/h9H,3-8H2,1-2H3

InChI Key

NFQANZJYXRWPDP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1CCCC1)OC

Origin of Product

United States

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